Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate is a synthetic organic compound characterized by a pyrrolidine core substituted with a cyclopropylmethoxy group at the 3-position and an ethyl 4-oxobutanoate moiety. This compound is structurally distinct due to the combination of a nitrogen-containing heterocycle (pyrrolidine) and an ester-functionalized side chain, making it a candidate for pharmaceutical and chemical research.
Properties
IUPAC Name |
ethyl 4-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-2-18-14(17)6-5-13(16)15-8-7-12(9-15)19-10-11-3-4-11/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBDGNRHKUEUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylmethoxy Group: This step involves the substitution of a suitable leaving group with a cyclopropylmethoxy group.
Esterification: The final step involves the esterification of the intermediate compound to form the desired ester product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving esterases and other enzymes.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active pyrrolidine derivative, which can then interact with its target. The cyclopropylmethoxy group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropylmethoxy-Containing Derivatives
Compounds bearing the cyclopropylmethoxy group are notable for their role in modulating biological activity. For example:
- Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) is a potent PDE4 inhibitor with an IC50 of 0.8 nM in human neutrophils . While roflumilast shares the cyclopropylmethoxy group with the target compound, its benzamide scaffold and difluoromethoxy substituent confer distinct pharmacokinetic properties. The target compound’s pyrrolidine ring may enhance conformational flexibility compared to roflumilast’s rigid aromatic core.
- Betaxolol Hydrochloride contains a cyclopropylmethoxyethylphenoxy group and is a β1-adrenergic blocker. Its structural emphasis on a propanolamine backbone contrasts with the pyrrolidine-ester architecture of the target compound, highlighting differences in therapeutic targets (cardiovascular vs.
Table 1: Key Features of Cyclopropylmethoxy Derivatives
Ethyl 4-Oxobutanoate Derivatives
Ethyl 4-oxobutanoate esters are widely explored for their synthetic versatility. Examples include:
- Ethyl 4-(3-(Dimethylamino)phenyl)-4-oxobutanoate: This compound features a dimethylamino-substituted phenyl group attached to the oxobutanoate ester. The electron-donating dimethylamino group enhances solubility in polar solvents compared to the target compound’s cyclopropylmethoxy-pyrrolidine system .
Table 2: Physicochemical Comparison of Oxobutanoate Esters
*Predicted using fragment-based methods.
Pyrrolidine-Based Analogues
Pyrrolidine derivatives are common in drug discovery due to their bioavailability and synthetic accessibility. For instance:
- Ethyl 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate: This compound substitutes pyrrolidine with piperazine and includes a trifluoromethylpyrimidine group.
Biological Activity
Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H23NO4
- CAS Number : 2034607-60-6
The compound features a pyrrolidine ring, an ester functional group, and a cyclopropylmethoxy moiety, which may influence its biological interactions and pharmacokinetics.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions with appropriate precursors.
- Introduction of the Cyclopropylmethoxy Group : This step involves nucleophilic substitution reactions.
- Esterification : The final product is formed by esterifying the intermediate compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing active pyrrolidine derivatives that may exhibit various pharmacological effects. The cyclopropylmethoxy group is hypothesized to enhance binding affinity and selectivity towards these targets.
Pharmacological Effects
Recent studies have indicated that pyrrolidine derivatives, including this compound, exhibit a range of biological activities:
- Antioxidant Activity : Some derivatives have shown moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Cytotoxicity : In vitro studies have demonstrated that certain pyrrolidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 11.20 to 59.61 µg/ml against A549 lung cancer cells .
Comparative Analysis with Similar Compounds
Case Studies
- Anticancer Efficacy : A study evaluating the cytotoxic effects of similar pyrrolidine derivatives found that they exhibited significant activity against human lung cancer cells (A549), suggesting potential for further development in cancer therapeutics .
- Molecular Docking Studies : Research involving molecular docking has indicated favorable interactions between this compound and target proteins associated with cancer progression, reinforcing its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
